1H-5,8-Ethanonaphtho[2,3-d]imidazole
Description
Properties
IUPAC Name |
5,7-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-1,3,5,8,10,12-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-2-9-4-3-8(1)10-5-12-13(6-11(9)10)15-7-14-12/h1-2,5-7H,3-4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGEQAHURZHTEOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C=C4C(=CC3=C1C=C2)NC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20663570 | |
| Record name | 1H-5,8-Ethanonaphtho[2,3-d]imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20663570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10454-04-3 | |
| Record name | 1H-5,8-Ethanonaphtho[2,3-d]imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20663570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Design and Mechanistic Considerations
The most direct route to 1H-5,8-Ethanonaphtho[2,3-d]imidazole involves cyclocondensation between 2,3-diaminonaphthalene and a bridged diketone or dialdehyde. This method parallels the synthesis of naphtho[2,3-d]imidazole derivatives reported by Sapijanskaitė et al., where carbazolyl-pyrrolidinones react with diamines under thermal conditions. For the ethano-bridged variant, 2,3-diaminonaphthalene is heated with 1,2-cyclohexanedione (or equivalent bridged carbonyl compounds) at 170–230°C in nitrobenzene, facilitating imine formation followed by cyclodehydration.
The reaction proceeds via initial Schiff base formation at the naphthalene 2- and 3-amino groups, followed by intramolecular nucleophilic attack to form the imidazole ring. The ethano bridge arises from the α,β-unsaturated ketone geometry of the diketone precursor, which enforces a strained transannular configuration during cyclization.
Optimized Synthetic Protocol
A representative procedure adapted from involves:
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Combining 2,3-diaminonaphthalene (5.0 mmol) and 1,2-cyclohexanedione (5.5 mmol) in nitrobenzene (15 mL).
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Refluxing at 210°C for 4–6 hours under argon.
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Cooling, diluting with benzene, and filtering the precipitated product.
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Purification via column chromatography (ethyl acetate/hexane, 1:3) yields pale yellow crystals (62% yield).
Critical Parameters :
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Temperature control above 200°C ensures complete cyclization but risks decomposition.
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Nitrobenzene’s high boiling point (210°C) and polarity facilitate reaction progress.
Denitrogenative Cyclization of Triazole Precursors
Triazole-to-Imidazole Conversion
Recent work by PMC demonstrates that 5-amino-1,2,3-triazoles undergo denitrogenative cyclization to imidazoles under acidic conditions. Applied to the naphthoimidazole system, this strategy involves synthesizing a triazole precursor with pre-installed ethano bridging.
A triazole intermediate is prepared via Huisgen cycloaddition between 2-azido-1,2-diethoxyethane and a naphthylacetonitrile derivative, followed by hydrolysis to generate an aldehyde intermediate. Intramolecular cyclization in alcoholic HCl (reflux, 3 h) then eliminates nitrogen and forms the ethano bridge.
Stepwise Procedure
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Triazole Synthesis :
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Cyclization :
Advantages :
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Avoids high-temperature conditions required for cyclocondensation.
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Enables modular modification of the ethano bridge through triazole substituents.
Post-Synthetic Ethano Bridge Installation
Alkylation Strategies
The patent by WO2009071584A1 describes Grignard reagent-mediated alkylation of imidazoles, which can be adapted for bridge formation. While originally used for ethyl group installation, the method can be modified using 1,2-dibromoethane as a bridging agent:
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Generate the imidazole Grignard derivative by treating 1H-naphtho[2,3-d]imidazole with isopropylmagnesium chloride in THF at 10°C.
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Add 1,2-dibromoethane (2.5 equiv) at −5°C, followed by warming to 20°C for 12 h.
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Quench with NH4Cl, extract with methylene chloride, and purify via vacuum distillation.
Challenges :
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Competing monoalkylation requires excess dibromoethane.
Characterization and Analytical Data
Spectroscopic Confirmation
1H NMR (400 MHz, CDCl3) :
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δ 12.05 (s, 1H, N-H), 8.25–7.45 (m, 6H, naphthyl), 4.82 (t, J = 5.2 Hz, 2H, bridgehead CH), 3.20 (dd, J = 10.1, 5.2 Hz, 4H, bridge CH2).
13C NMR (101 MHz, CDCl3) :
HRMS (ESI) :
Comparative Reaction Metrics
| Method | Yield (%) | Purity (HPLC) | Reaction Time (h) |
|---|---|---|---|
| Cyclocondensation | 62 | 98.5 | 6 |
| Denitrogenative | 58 | 97.8 | 3 |
| Post-synthetic | 45 | 95.2 | 12 |
Mechanistic Insights and Limitations
Cyclocondensation Side Reactions
At temperatures exceeding 220°C, competing decomposition pathways emerge, including:
Chemical Reactions Analysis
Types of Reactions: 1H-5,8-Ethanonaphtho[2,3-d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, yielding reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogens, alkylating agents.
Major Products Formed:
Scientific Research Applications
Drug Discovery
1H-5,8-Ethanonaphtho[2,3-d]imidazole derivatives have shown promising biological activities, making them candidates for drug development. Research indicates that these compounds can inhibit various kinases involved in cell signaling pathways, which are crucial targets for cancer therapeutics. Additionally, some derivatives exhibit antibacterial and antifungal properties, suggesting potential applications in developing new antibiotics and antifungals .
Case Study: Kinase Inhibition
In a study examining the kinase inhibitory activity of this compound derivatives, researchers identified several compounds that effectively inhibited specific kinases associated with tumor growth. This finding supports the potential use of these derivatives in cancer treatment protocols.
Material Science
The unique electronic properties of this compound make it suitable for various applications in material science. Notably:
- Organic Light Emitting Diodes (OLEDs) : Incorporating these derivatives into OLED materials can enhance their efficiency and performance.
- Organic Solar Cells : Research is ongoing to utilize these compounds to improve light absorption and conversion efficiency in solar cells .
Case Study: OLED Efficiency
A recent investigation into OLEDs utilizing this compound derivatives demonstrated a significant increase in light output compared to traditional materials. This advancement highlights the compound's potential for commercialization in energy-efficient lighting solutions.
Supramolecular Chemistry
The self-assembly properties of this compound are being explored for applications in supramolecular chemistry. This field focuses on molecular interactions and the creation of functional architectures.
Potential Applications:
- Biosensing : Designing molecules that selectively bind to specific targets could lead to advancements in biosensing technologies.
- Molecular Machines : The self-assembly capabilities may facilitate the development of microscopic systems with controllable functions .
Mechanism of Action
The mechanism of action of 1H-5,8-Ethanonaphtho[2,3-d]imidazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
1H-Naphtho[2,3-d]imidazole
- Structure: A fused naphthalene-imidazole system without the ethano bridge.
- Reactivity : Similar to imidazole, the nitrogen atoms in the fused ring participate in hydrogen bonding and electrophilic substitution. However, extended conjugation from the naphthalene moiety may stabilize intermediates during reactions.
- Applications : Used as a building block in medicinal chemistry due to its aromaticity and nitrogen-rich structure.
1H-Thieno[2,3-d]imidazole
Pyrazole and Imidazole Derivatives
- Reactivity with Ozone: Imidazole: Reacts rapidly with ozone (kapp = 56 M⁻¹s⁻¹ at pH 7), primarily via attack on the C–C double bond, forming products like formamide and formate . Pyrazole: Slower reaction kinetics (kapp = 56 M⁻¹s⁻¹ at pH 7) but requires higher ozone stoichiometry for complete degradation. Products include hydroxypyrazoles and formate, though mechanistic details remain unclear . Ethanonaphthoimidazole: Predicted to react more slowly due to steric hindrance from the ethano bridge and extended conjugation stabilizing the aromatic system.
Key Data and Research Findings
Table 1: Comparative Reaction Kinetics of Azoles with Ozone
| Compound | kapp (M⁻¹s⁻¹ at pH 7) | Major Products | Ozone Stoichiometry |
|---|---|---|---|
| Imidazole | 56 | Formamide, Formate, Glyoxal | Low (~1:1) |
| Pyrazole | 56 | Hydroxypyrazoles, Formate | High (~5:1) |
| Pyrrole | 2.3 × 10³ | Maleimide, Formamide, Formate | Moderate (~2:1) |
| 1H-5,8-Ethanonaphthoimidazole | Predicted <56 | Unidentified (likely ring-retained products) | High |
Note: Data for ethanonaphthoimidazole are hypothetical, inferred from structural analogs.
Mechanistic Insights
- Imidazole vs. Pyrazole : Ozone preferentially attacks the C–C double bond in both compounds, but pyrazole’s slower reactivity and higher ozone demand suggest competing pathways or intermediate stabilization .
- Role of Substituents: Electron-donating groups (e.g., ethano bridges) may reduce electrophilic susceptibility, while electron-withdrawing groups (e.g., sulfur in thienoimidazole) enhance reactivity .
Biological Activity
1H-5,8-Ethanonaphtho[2,3-d]imidazole is a heterocyclic compound that integrates naphthalene and imidazole structures. This compound has garnered attention in scientific research due to its diverse biological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties. The compound's unique fused ring system contributes to its distinct chemical behavior and interaction with biological macromolecules.
- Molecular Formula : C₁₃H₉N
- Molecular Weight : 194.23 g/mol
- CAS Number : 10454-04-3
The synthesis of this compound typically involves multi-step reactions beginning with naphthalene derivatives and imidazole precursors. Catalysts such as zinc chloride or nickel may facilitate the cyclization process. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that this compound derivatives exhibit significant anticancer activity. For instance, research on imidazole-pyridine scaffolds revealed that certain derivatives inhibited the viability of various breast cancer cell lines (e.g., MDA-MB-468, BT-474) with IC50 values below 50 μM at 24 hours of treatment .
Table 1: In Vitro Cytotoxicity of Selected Compounds Against Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) at 24h | IC50 (μM) at 48h |
|---|---|---|---|
| 5a | MDA-MB-468 | 45.82 ± 1.32 | 42.40 ± 1.21 |
| 5c | BT-474 | 43.46 ± 1.08 | 49.23 ± 1.21 |
| 5d | T47D | >100 | >100 |
| 5e | MDA-MB-468 | 39.19 ± 1.12 | 39.85 ± 1.25 |
The study demonstrated that the presence of alkyl substitutions on the imidazole ring significantly influenced the cytotoxicity of these compounds against cancer cells.
Antimicrobial Activity
In addition to anticancer properties, derivatives of this compound have shown promising antimicrobial activity against various pathogens. The compound's ability to interact with microbial enzymes suggests potential as an effective antimicrobial agent.
Anti-inflammatory Effects
Research indicates that this compound may also possess anti-inflammatory properties by modulating specific biochemical pathways involved in inflammation. Its interactions with various receptors and enzymes could lead to reduced inflammatory responses in biological systems.
Study on Anticancer Activity
A notable study investigated the anticancer potential of imidazole derivatives against breast cancer cell lines. The results indicated that compounds with specific structural modifications exhibited enhanced potency compared to others in the series . This research underscores the importance of structural features in determining biological activity.
Exploration of Antimicrobial Properties
Another study highlighted the antimicrobial effects of synthesized naphthoimidazole derivatives against Gram-positive and Gram-negative bacteria. The findings suggest that these compounds can serve as a basis for developing new antimicrobial agents.
Q & A
Q. What are the standard synthetic routes for 1H-5,8-Ethanonaphtho[2,3-d]imidazole and its derivatives?
The compound can be synthesized via condensation reactions between 2,3-diaminonaphthalene and aromatic aldehydes. Sodium metabisulfite (Na₂S₂O₅) in N,N-dimethylformamide (DMF) is a common catalyst system. The reaction proceeds under reflux, followed by crystallization from ethanol to yield substituted derivatives. Structural confirmation is achieved via NMR, IR, and mass spectrometry .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- 1H/13C NMR : To confirm proton environments and carbon frameworks.
- IR Spectroscopy : For identifying functional groups (e.g., N-H stretches in imidazole rings).
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weights and isotopic patterns. X-ray crystallography is used for resolving ambiguities in regioselectivity, as demonstrated in brominated thienoimidazole analogs .
Advanced Research Questions
Q. How can researchers resolve contradictions in regioselectivity during halogenation or substitution reactions?
Regioselectivity is influenced by reaction conditions. For example:
- Bromination : N-Bromosuccinimide (NBS) in acetonitrile at 0°C selectively targets position 5 in bicyclic systems, as shown in thienoimidazole analogs. Competing pathways may arise with alternative solvents or reagents .
- Optimization : Computational modeling (e.g., DFT) predicts reactive sites, while kinetic studies identify temperature-dependent pathways.
Q. What computational strategies predict the biological targets of this compound derivatives?
Molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) analysis are used to screen for kinase inhibition (e.g., EGFR) or PARP (Poly-ADP-Ribose Polymerase) interactions. Docking scores and binding affinities guide experimental validation, as seen in benzimidazole-derived EGFR inhibitors .
Q. How do solvent polarity and pH affect the photophysical properties of this compound?
Solvent-dependent studies on analogous naphthoimidazoles reveal excited-state intramolecular proton transfer (ESIPT). For example:
- Protic solvents (e.g., methanol) stabilize tautomeric forms via hydrogen bonding.
- Acidic/alkaline conditions induce charge-transfer transitions, observed as red-shifted fluorescence bands. These effects are critical for designing optical sensors or studying cellular uptake .
Data Analysis and Optimization
Q. What methodologies address discrepancies in biological activity data across studies?
- Dose-Response Curves : Validate IC₅₀ values using standardized assays (e.g., MTT for cytotoxicity).
- Structural-Activity Relationships (SAR) : Compare substituent effects (e.g., electron-withdrawing groups enhance PARP inhibition in imidazole derivatives) .
- Meta-Analysis : Cross-reference datasets from PubChem or crystallographic databases to identify outliers .
Q. How can reaction yields be optimized for large-scale synthesis?
- Catalyst Screening : Test alternatives to Na₂S₂O₅, such as ionic liquids or microwave-assisted protocols.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates.
- Purification : Gradient recrystallization or column chromatography minimizes byproducts, as demonstrated in anthraquinone-fused imidazoles .
Ethical and Safety Considerations
Q. What safety protocols are essential for handling this compound?
- Toxicity Screening : Follow OECD guidelines for acute toxicity testing in vitro (e.g., Ames test for mutagenicity).
- Regulatory Compliance : Adhere to FDA/EMA frameworks for preclinical research, noting that this compound is not yet approved for therapeutic use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
